N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the acylation of an amino compound with an acyl chloride to form an amide, followed by cyclodehydration to form the oxazole ring . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis
The molecular structure of oxazole consists of a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives are diverse and depend on the substitution pattern of the oxazole ring . These reactions can lead to a wide range of compounds with various biological activities .Physical And Chemical Properties Analysis
Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . The physical and chemical properties of oxazole derivatives can vary widely depending on their substitution pattern .Scientific Research Applications
Antiglaucomatous Drug Development
Specific Scientific Field
Ophthalmology and pharmacology.
Experimental Procedures
- Method 2 : Combines cyclization and sulfochlorination in one-pot conditions, reducing stages and acidic waste .
Synthesis
Oxazopt can be synthesized using a diazotization reaction. Two methods have been proposed:
In Vitro Studies
Results
Oxazopt demonstrated potent inhibition of hCA II, making it a promising candidate for antiglaucomatous drug development. Further studies are needed to evaluate its efficacy and safety in clinical settings .
Antimicrobial Activity
Specific Scientific Field
Microbiology and infectious diseases.
Summary of the Application
Oxazopt exhibits antimicrobial effects against antibiotic-resistant gram-positive bacteria (Enterococcus faecium, Enterococcus faecalis) and gram-negative bacteria (Escherichia coli). It combines the actions of carbapenems (meropenem) and aminoglycosides (gentamicin) to combat bacterial infections .
Experimental Procedures
Results
Oxazopt demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. Its dual mechanism of action makes it a potential candidate for novel anti-infective drugs .
Other Potential Applications
Specific Scientific Field
Various fields, including oncology and epilepsy.
Summary of the Application
Oxazopt’s inhibition of carbonic anhydrases opens avenues for:
Experimental Procedures
Results
While preliminary data suggest oxazopt’s potential, further research is needed to validate its efficacy and safety in these applications .
Safety And Hazards
Future Directions
The future directions in the field of oxazole derivatives are promising. Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . These compounds have the potential to lead to new therapeutic agents for a variety of medical applications .
properties
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-18-17(11-21-12)13-2-4-15(5-3-13)19-16-10-20-8-6-14(16)7-9-20/h2-5,11,14,16,19H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZYTEGBRYIMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC3CN4CCC3CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine |
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